N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt
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Overview
Description
N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt is a chemical compound with the molecular formula C12H18N3O4S.Na and a molecular weight of 323.34 g/mol . This compound is often used as a reference standard in pharmaceutical testing, particularly in the context of ranitidine hydrochloride impurity analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt involves multiple steps. The starting material, 5-[(Dimethylamino)methyl]furan-2-yl, undergoes a series of reactions including methylation, sulphanylation, and nitroacetamidation . The reaction conditions typically involve the use of solvents such as ethanol and reagents like dimethylamine and nitroethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in neat matrix form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphanyl and nitroacetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines .
Major Products
The major products formed from these reactions include sulphoxide derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for impurity profiling of ranitidine hydrochloride.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods.
Mechanism of Action
The mechanism of action of N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt involves its interaction with specific molecular targets. The compound’s sulphanyl and nitroacetamide groups are believed to play a crucial role in its biological activity. The molecular pathways involved include inhibition of specific enzymes and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ranitidine Sulphoxide: A related compound with similar sulphanyl and nitroacetamide groups.
2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethanamine Hemifumarate: Another related compound used in pharmaceutical testing.
Uniqueness
N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its use as a reference standard in impurity profiling further highlights its importance in pharmaceutical analysis .
Properties
IUPAC Name |
sodium;1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWETXBRGXAEYGG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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